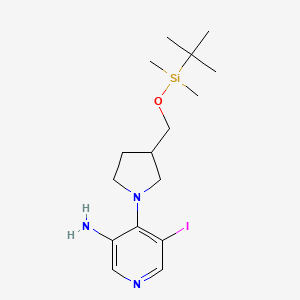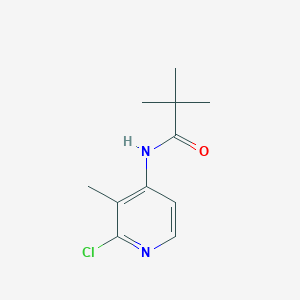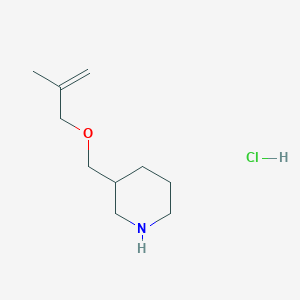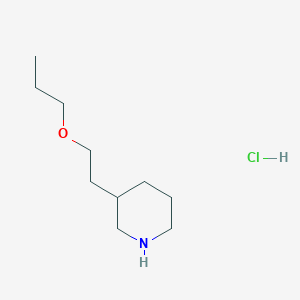
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Descripción general
Descripción
The compound “4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine” is a unique chemical with the empirical formula C16H27IN2OSi and a molecular weight of 418.39 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, an iodopyridine group, and a tert-butyldimethylsilyloxy group . The InChI key for this compound is OQDLUWCIEIGPID-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 418.39 . The SMILES string for this compound is CC©©Si©OCC1CCN(C1)c2ccncc2I . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Applications in Catalysis and Organic Synthesis
One relevant area of application for similar compounds involves their role in catalysis, particularly in the activation of aryl chlorides and the polymerization of silanes. For example, Group 10 metal aminopyridinato complexes have been synthesized and applied as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the potential utility of pyridine and pyrrolidine derivatives in catalytic processes (S. Deeken et al., 2006). These findings suggest that modifications to the pyridine and pyrrolidine moieties, such as those seen in the specified compound, could influence the catalytic activity and specificity, opening new avenues for research in catalysis.
Synthesis of Complex Molecules
Moreover, the use of pyrrolidine and pyridine derivatives in the synthesis of complex molecules is well-documented. For instance, pyrrole and pyrrolidine derivatives are foundational in synthesizing biologically important molecules, including heme and chlorophyll, indicating the utility of these structures in constructing complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000). The structural features of "4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-5-iodopyridin-3-amine" suggest potential applications in synthesizing such complex molecules, leveraging the reactivity of the pyrrolidine and pyridine rings.
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, which indicates that it is toxic if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals .
Propiedades
IUPAC Name |
4-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-5-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28IN3OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-13(17)8-19-9-14(15)18/h8-9,12H,6-7,10-11,18H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUOHPYVNRCUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28IN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121566 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine | |
CAS RN |
1186311-01-2 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)







![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)